molecular formula C14H18N2O B6522935 6-(4-tert-butylphenyl)-2,3,4,5-tetrahydropyridazin-3-one CAS No. 66548-80-9

6-(4-tert-butylphenyl)-2,3,4,5-tetrahydropyridazin-3-one

Cat. No. B6522935
CAS RN: 66548-80-9
M. Wt: 230.31 g/mol
InChI Key: RUEBHJXJLFNCNJ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridazinone with a tert-butylphenyl group. Pyridazinones are a class of organic compounds with a six-membered ring containing two nitrogen atoms. The tert-butylphenyl group is a common substituent in organic chemistry, known for its bulky nature and ability to resist oxidation .


Molecular Structure Analysis

Again, without specific information on this compound, I can only speculate. Pyridazinones have a planar ring structure due to the sp2 hybridization of the ring atoms. The tert-butylphenyl group would likely add significant steric bulk to the molecule .


Chemical Reactions Analysis

Pyridazinones can participate in a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The tert-butylphenyl group is generally quite stable and resistant to reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. Pyridazinones are typically solid at room temperature, and the presence of a tert-butylphenyl group could increase the compound’s hydrophobicity .

Mechanism of Action

The mechanism of action of 4-TBPT is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. Inhibition of COX-2 by 4-TBPT results in reduced production of prostaglandins, thus leading to the anti-inflammatory and antitumor effects observed with this compound.
Biochemical and Physiological Effects
4-TBPT has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), resulting in the reduced production of prostaglandins. This leads to the anti-inflammatory and antitumor effects observed with this compound. In addition, it has been found to reduce the activity of thrombin, a key enzyme involved in the clotting cascade. This leads to anticoagulant effects, which can be beneficial in certain medical conditions.

Advantages and Limitations for Lab Experiments

The use of 4-TBPT in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and it is stable in aqueous solutions. This makes it easy to store and handle in the lab. In addition, it has been found to have a high affinity for COX-2, making it an effective inhibitor. However, there are some limitations to its use in the lab. For example, it is not very soluble in organic solvents, making it difficult to use in certain types of experiments.

Future Directions

There are several possible future directions for the study of 4-TBPT. One potential application is in the development of novel anti-inflammatory and antitumor agents. In addition, it could be used in the development of novel anticoagulants. It could also be studied for its potential use as an inhibitor of other enzymes, such as those involved in the metabolism of drugs. Finally, it could be studied for its potential use as a scaffold for the synthesis of other biologically active compounds.

Synthesis Methods

The synthesis of 4-TBPT involves the condensation of 1,3-dibromo-4-tert-butylbenzene with 2-amino-4-methylpyridine in the presence of sodium hydroxide. This reaction results in the formation of 4-TBPT, which is then isolated and purified. The reaction is shown in the following equation:
1,3-Dibromo-4-tert-butylbenzene + 2-amino-4-methylpyridine + NaOH → 4-TBPT

Scientific Research Applications

4-TBPT has been studied extensively in the field of medicinal chemistry due to its unique properties and potential applications. It has been used as a scaffold for the synthesis of various biologically active compounds, such as inhibitors of cyclooxygenase-2 (COX-2). In addition, it has been used in the synthesis of novel anti-inflammatory and antitumor agents. It has also been used in the synthesis of novel anticonvulsants, as well as in the synthesis of inhibitors of thrombin.

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its exact structure and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

3-(4-tert-butylphenyl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-14(2,3)11-6-4-10(5-7-11)12-8-9-13(17)16-15-12/h4-7H,8-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEBHJXJLFNCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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